molecular formula C8H7BrN2 B2727811 6-Bromo-5-methylpyrazolo[1,5-a]pyridine CAS No. 1345121-23-4

6-Bromo-5-methylpyrazolo[1,5-a]pyridine

Cat. No. B2727811
M. Wt: 211.062
InChI Key: USDMXHNPPHGEEV-UHFFFAOYSA-N
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Description

6-Bromo-5-methylpyrazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1345121-23-4 . It has a molecular weight of 211.06 and is a solid at room temperature . It has been used as a reagent in the discovery of p110a-selective PI3 kinase inhibitors .


Molecular Structure Analysis

The molecular formula of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine is C8H7BrN2 . For more detailed structural information, such as bond lengths and angles, a dedicated molecular modeling study would be required.


Physical And Chemical Properties Analysis

6-Bromo-5-methylpyrazolo[1,5-a]pyridine is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or prediction using dedicated software.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has explored the synthesis and chemical reactivity of pyrazolo[1,5-a]pyridine derivatives. For example, studies have investigated the synthesis of heterocyclic compounds via reactions involving nitrosation, nitration, and bromination at specific positions on the pyrazolo[1,5-a]pyridine ring. Such reactions have led to the creation of various derivatives, highlighting the compound's versatility as a precursor for synthesizing a wide range of heterocyclic compounds with potential applications in medicinal chemistry and material science (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Pharmaceutical Chemistry

Pyrazolo[1,5-a]pyridine derivatives have shown promise in pharmaceutical applications, particularly in the synthesis of compounds with antitrypanosomal activity, anticancer properties, and selective inhibition of A1 adenosine receptors. These activities suggest their potential use in developing new therapeutic agents. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds has been linked to beneficial properties as antimetabolites in purine biochemical reactions, indicating their relevance in drug discovery and development (Abdelriheem, Zaki, & Abdelhamid, 2017).

Materials Science

In materials science, the photophysical properties of pyrazolo[1,5-a]pyridine derivatives have been studied, suggesting potential applications in fluorescent materials. The synthesis of these compounds with specific substituents has allowed researchers to investigate their fluorescence properties, opening avenues for their use in optical materials and fluorescent probes (Patil, Shelar, & Toche, 2011).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

6-bromo-5-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-7-2-3-10-11(7)5-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDMXHNPPHGEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=NN2C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-methylpyrazolo[1,5-a]pyridine

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